Comprehensive Technical Guide: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid (CAS: 743440-15-5)
Comprehensive Technical Guide: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid (CAS: 743440-15-5)
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the design of targeted protein-protein interaction (PPI) inhibitors heavily relies on versatile, bifunctional building blocks. 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (CAS: 743440-15-5) —also known as N-(1,1-dioxido-1,2-benzothiazol-3-yl)-beta-alanine—represents a highly strategic scaffold[1].
This compound merges the rigid, hydrogen-bonding capacity of a 1,1-dioxo-1,2-benzothiazole (saccharin-derived) core with the flexible, functionalizable tail of β-alanine. As a Senior Application Scientist, I emphasize this specific architecture because it solves a common steric problem in medicinal chemistry: the benzothiazole dioxide core acts as a potent anchor within hydrophobic protein pockets, while the achiral, two-carbon β-alanine linker projects the carboxylic acid out of the pocket into the solvent boundary. This allows for downstream amide coupling, PROTAC linker attachment, or salt-bridge formation without disrupting the primary pharmacophore binding[2].
Physicochemical & Structural Profiling
To successfully integrate this compound into high-throughput screening or synthetic pipelines, its baseline physicochemical properties must be understood. The data below summarizes the structural parameters that dictate its solubility, reactivity, and drug-likeness[1][3].
| Property | Value | Mechanistic Implication |
| Chemical Name | 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid | Defines the zwitterionic potential. |
| CAS Registry Number | 743440-15-5 | Unique identifier for procurement. |
| Molecular Formula | C10H10N2O4S | Standard elemental composition. |
| Molecular Weight | 254.26 g/mol | Low MW enables fragment-based drug design (FBDD). |
| H-Bond Donors | 2 (Amine, Carboxylic Acid) | Facilitates target-specific binding. |
| H-Bond Acceptors | 5 (Sulfone, Carboxylate, Amine) | High polarity; requires polar aprotic solvents for reactions. |
| Topological Polar Surface Area | ~98.5 Ų | Indicates poor blood-brain barrier (BBB) penetration, ideal for peripheral targets. |
Mechanistic Role in YAP/TAZ-TEAD Inhibition
Recent oncological research has highlighted the 1,1-dioxo-1,2-benzothiazole scaffold as a critical component in the disruption of the Hippo signaling pathway, specifically targeting the YAP/TAZ-TEAD interaction[2].
In malignant mesotheliomas and other solid tumors, unphosphorylated YAP/TAZ translocates to the nucleus and binds to the TEAD transcription factor, driving the expression of oncogenes like CTGF and CYR61. Derivatives of CAS 743440-15-5 act as allosteric or orthosteric inhibitors. The sulfone group of the benzothiazole core forms critical hydrogen bonds with the TEAD pocket, while the propanoic acid tail acts as a vector for further functionalization to optimize binding kinetics[2].
Figure 1: YAP/TAZ-TEAD signaling cascade and targeted disruption by benzothiazole inhibitors.
Synthetic Methodology & Experimental Workflow
To synthesize CAS 743440-15-5 or incorporate it into a larger molecule, a Nucleophilic Aromatic Substitution (SNAr) approach is utilized. The causality of this design relies on the high electrophilicity of the C3 position of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudosaccharin chloride), which is strongly activated by the adjacent electron-withdrawing sulfone group.
Step-by-Step Synthesis Protocol
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Preparation: Dissolve 1.0 equivalent of 3-chloro-1,2-benzisothiazole 1,1-dioxide in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction without quenching the electrophile.
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Nucleophile Addition: Add 1.2 equivalents of β-alanine (3-aminopropanoic acid).
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Base Catalysis: Dropwise add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct and deprotonate the zwitterionic β-alanine, ensuring the primary amine is highly nucleophilic.
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Thermal Activation: Stir the mixture at 80°C for 4-6 hours under an inert argon atmosphere.
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Quenching & Precipitation: Cool the reaction to room temperature and pour it into ice-cold 0.1 M HCl to precipitate the product. The acidic environment ensures the propanoic acid moiety remains protonated, reducing aqueous solubility and driving crystallization.
Figure 2: Experimental workflow for the synthesis and validation of CAS 743440-15-5.
Self-Validating Analytical Protocol
A robust experimental pipeline must be self-validating. To confirm the successful synthesis and purity of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, execute the following analytical checks:
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In-Process Control (LC-MS): Monitor the reaction via LC-MS. The system validates completion when the UV peak corresponding to pseudosaccharin chloride disappears, and a new highly polar peak emerges displaying a mass-to-charge ratio of m/z 255.0 [M+H]⁺ in positive electrospray ionization (ESI+) mode.
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Structural Confirmation (¹H-NMR): Post-purification (via C18 Prep-HPLC using a 0.1% Formic Acid in Water/Acetonitrile gradient), lyophilize the product. Dissolve in DMSO-d6. The NMR spectrum must self-validate the structure by showing:
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A multiplet in the aromatic region (~7.80 - 8.10 ppm) integrating for 4 protons (benzothiazole core).
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Two distinct triplets in the aliphatic region (~2.60 ppm and ~3.60 ppm), each integrating for 2 protons, confirming the intact, uncyclized β-alanine methylene bridge.
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A broad singlet >12.0 ppm confirming the presence of the free carboxylic acid.
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By strictly adhering to these analytical checkpoints, researchers ensure that the bifunctional nature of the scaffold remains intact for downstream pharmacological applications.
References
- Title: WO2017064277A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma Source: WIPO / Google Patents URL
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Title: N-(1,1-DIOXIDO-1,2-BENZOTHIAZOL-3-YL)-BETA-ALANINE CAS:743440-15-5 Source: ChemBuyersGuide URL: [Link]
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Title: PubChem Compound Summary for CID 25591206 (Related Scaffold: Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. 333352-26-4|3-((1-Hydroxy-2-methylpropan-2-yl)amino)benzo[d]isothiazole 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. WO2017064277A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma - Google Patents [patents.google.com]
- 3. Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate | C11H11NO5S | CID 25591206 - PubChem [pubchem.ncbi.nlm.nih.gov]
